molecular formula C32H30N4O9S B2890325 N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide CAS No. 688060-78-8

N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide

Cat. No. B2890325
CAS RN: 688060-78-8
M. Wt: 646.67
InChI Key: GMNQGQRNAKUOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to contain structural elements found in 1-(1,3-Benzodioxol-5-yl)-2-butanone and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine . These compounds are known to have a benzodioxol group, which is a common feature in many synthetic drugs .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzodioxolyl group attached to a butanone or butanamine group . The specific compound you mentioned seems to have a more complex structure, including a quinazolinyl group and a thio-butanamide group.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Similar compounds like 1-(1,3-Benzodioxol-5-yl)-2-butanone have a molecular weight of 192.211 Da and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has a molecular weight of 207.2689 .

Scientific Research Applications

Synthesis and Characterization

Quinazolinones and their derivatives are synthesized through various chemical reactions involving anthranilamide, isocyanates, and other precursors. For example, reactions of anthranilamide with isocyanates have led to the facile synthesis of oxazolo and thiazolo quinazolinones, offering insights into new synthetic pathways and intermediates for further chemical exploration (Chern, Shish, Chang, Chan, & Liu, 1988). Similarly, the synthesis of benzothiazolo quinazolinones from N-(2-hydroxyphenyl)anthranilic acids demonstrates the versatility and potential of these compounds in creating novel heterocyclic structures (Kim, 1981).

Antitumor Activity

Significant research has focused on the antitumor activities of quinazolinone derivatives. Studies have shown that certain benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, with some compounds demonstrating potency comparable or superior to established chemotherapy agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). These findings underline the potential of quinazolinone derivatives as candidates for cancer treatment, highlighting their importance in medicinal chemistry research.

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of quinoline derivatives containing an azole nucleus, for example, revealed that some compounds exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that quinazolinone derivatives could be valuable in developing new antimicrobial agents to combat resistant bacterial and fungal infections.

Binding Mode and Molecular Docking Studies

The development of quinazolinone derivatives as enzyme inhibitors or receptor antagonists often involves detailed molecular docking and binding mode assessments. Studies such as the development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945) as a thymidylate synthase inhibitor illustrate the complex interplay between compound structure, enzymatic inhibition, and receptor targeting, with implications for cancer treatment (Tochowicz, Dalziel, Eidam, O’Connell, Griner, Finer-Moore, & Stroud, 2013).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the biological targets they interact with. Some benzodioxolyl-containing compounds are known to interact with monoamine transporters in the brain .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O9S/c1-2-28(30(38)34-19-6-8-23-25(11-19)43-16-41-23)46-32-35-21-13-27-26(44-17-45-27)12-20(21)31(39)36(32)9-3-4-29(37)33-14-18-5-7-22-24(10-18)42-15-40-22/h5-8,10-13,28H,2-4,9,14-17H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQGQRNAKUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.